molecular formula C19H28O4 B12651804 (Nonylphenyl) hydrogen succinate CAS No. 93982-11-7

(Nonylphenyl) hydrogen succinate

Cat. No.: B12651804
CAS No.: 93982-11-7
M. Wt: 320.4 g/mol
InChI Key: UESQDUJDKXPQAJ-UHFFFAOYSA-N
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Description

(Nonylphenyl) hydrogen succinate is an organic compound with the molecular formula C19H28O4 and a molecular weight of 320.42322 g/mol. It is also known by its IUPAC name, 4-(2-nonylphenoxy)-4-oxobutanoic acid. This compound is characterized by the presence of a nonylphenyl group attached to a succinic acid moiety, making it a derivative of succinic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Nonylphenyl) hydrogen succinate typically involves the esterification of succinic acid with nonylphenol. The reaction is carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then separated and purified using industrial-scale distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(Nonylphenyl) hydrogen succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Nonylphenyl succinic acid and nonylphenyl ketones.

    Reduction: Nonylphenyl alcohols.

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

(Nonylphenyl) hydrogen succinate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a surfactant.

    Medicine: Research explores its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals

Mechanism of Action

The mechanism of action of (Nonylphenyl) hydrogen succinate involves its interaction with cellular membranes and proteins. The nonylphenyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. This can lead to changes in membrane permeability and the activation of signaling pathways. Additionally, the succinate moiety can participate in metabolic processes, influencing cellular energy production .

Comparison with Similar Compounds

Similar Compounds

    Nonylphenol: A precursor to (Nonylphenyl) hydrogen succinate, known for its use in the production of surfactants.

    Succinic Acid: The parent compound, widely used in the synthesis of various derivatives.

    Nonylphenyl Acetate: Another derivative of nonylphenol, used in similar applications

Uniqueness

This compound is unique due to its combination of a nonylphenyl group and a succinic acid moiety. This structure imparts distinct physicochemical properties, such as enhanced lipophilicity and reactivity, making it valuable in specific industrial and research applications .

Properties

CAS No.

93982-11-7

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

4-(2-nonylphenoxy)-4-oxobutanoic acid

InChI

InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-11-16-12-9-10-13-17(16)23-19(22)15-14-18(20)21/h9-10,12-13H,2-8,11,14-15H2,1H3,(H,20,21)

InChI Key

UESQDUJDKXPQAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OC(=O)CCC(=O)O

Origin of Product

United States

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